molecular formula C15H24N2O B1589540 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine CAS No. 73278-98-5

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

Cat. No. B1589540
CAS RN: 73278-98-5
M. Wt: 248.36 g/mol
InChI Key: VQSXCZMVUMSITD-UHFFFAOYSA-N
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Description

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine is a research tool that inhibits the activity of protein interactions . It is also known as N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]amine .


Synthesis Analysis

The synthesis of this compound involves the use of potassium iodide and sodium hydroxide in dimethyl sulfoxide at 100 - 110℃ for 20 hours . The reaction involves 3-chloropropylamine hydrochloride and the yield is 91.7% .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.36 g/mol . It is a liquid with a boiling point of 375.765ºC at 760 mmHg .

Scientific Research Applications

Kinetic Studies in Chemical Reactions

A study on SNAr reactions of substituted-phenoxy dinitrobenzenes with amines, including piperidine derivatives, revealed insights into the catalytic effects and proposed a concerted mechanism involving a cyclic transition-state structure (Um et al., 2014).

Synthesis and Pharmacological Properties

Research on derivatives of piperidines, including 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, discusses their synthesis and pharmacological properties, showcasing the versatility of these compounds (Vardanyan, 2018).

Antidepressant Activity Evaluation

The synthesis of specific piperidine derivatives was evaluated for antidepressant activity, indicating their potential use in medicinal chemistry (Kumar et al., 2004).

Glycosidase Inhibitory Study

In a study on polyhydroxylated indolizidines as potential glycosidase inhibitors, the piperidine ring played a critical role in the synthesis process, highlighting its importance in biochemical applications (Baumann et al., 2008).

Antimicrobial Properties

Aminomethoxy derivatives of phenoxy propane, including those with piperidine, demonstrated efficient antimicrobial properties, suggesting their potential use in medical applications (Jafarov et al., 2019).

Catalytic Activity in Chemical Reactions

The role of piperidine derivatives in enhancing catalytic activity in chemical reactions involving iron(III) complexes was explored, providing insights into their potential use in catalysis and organic synthesis (Sundaravel et al., 2011).

Structural Analysis in Coordination Chemistry

Research on new Zn(II) Schiff base complexes derived from tripodal amines, including piperidine derivatives, provided valuable information on their crystal structure and potential applications in coordination chemistry (Rezaeivala, 2017).

Role in Maillard Reaction Products

Studies on piperidine as a Maillard reaction product have shed light on its chemical activation by formaldehyde and the formation of specific reaction products, relevant in food chemistry (Nikolov & Yaylayan, 2010).

Crystal Structure Determination

The crystal structure of specific piperidine derivatives was determined, contributing to a better understanding of their chemical and physical properties, which is essential in material science and drug design (Yıldırım et al., 2006).

Synthesis and Structural Analysis

Research on the synthesis of piperidine derivatives, such as 2-(piperidine-1-ylmethyl)cyclohexanamine, highlighted their structural properties and potential applications in various fields of chemistry and pharmacology (Taheri et al., 2012).

Anticonvulsant Effects in Pharmacology

A study on nonimidazole histamine H3 receptor antagonists/inverse agonists containing a triazole moiety, including piperidine derivatives, demonstrated their potential as anticonvulsant drugs (Song et al., 2020).

Coordination Chemistry and Theoretical Studies

The coordination chemistry of unsymmetrical tripodal amines containing piperidine and their theoretical studies provided insights into their applications in inorganic chemistry (Keypour et al., 2018).

Catalytic Hydrogenation in Organic Synthesis

Research on the catalytic hydrogenation of aminals, including derivatives of piperidine, explored their formation and stereochemistry, contributing to the field of organic synthesis (Zondler & Pfleiderer, 1975).

Ligand Design in Coordination Chemistry

Studies on hexadentate N3O3 amine phenol ligands, including piperidine derivatives, provided valuable insights into their design and application in coordination chemistry (Liu et al., 1993).

LDL Receptor Upregulation in Medicinal Chemistry

Research on N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide indicated its potential as an upregulator of the LDL receptor, demonstrating its significance in medicinal chemistry (Ito et al., 2002).

Ion Speciation in Chemical Engineering

A study on ion speciation plots for tertiary amine-CO2-H2O systems, including piperidine derivatives, contributed to the understanding of chemical interactions in carbon capture processes (Li et al., 2017).

Antagonistic Activity on Opioid Receptors

The characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as a κ-opioid receptor antagonist highlighted its potential in treating depression and addiction disorders (Grimwood et al., 2011).

Kinetic Mechanism in Chemical Reactions

A kinetic study on the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates with secondary amines, including piperidine, provided insights into the reaction mechanism and rate constants (Castro et al., 1999).

Safety And Hazards

The compound is classified as dangerous with a hazard class of 8 . Precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501 . The hazard statements are H302, H335, and H314 .

properties

IUPAC Name

3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSXCZMVUMSITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436937
Record name 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

CAS RN

73278-98-5
Record name 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-[3-[3-Formylphenoxy]propyl]-1H-isoindole-1,3-dione (50 g) and piperidine (20.7 g) in ethyl acetate (750 ml) were hydrogenated over 10% palladium/carbon catalyst. The catalyst was removed by filtration and the solvent evaporated and hydrazine hydrate (40 ml) was added to an ethanolic solution of the residue at 25°. After 67 hr the reaction mixture was diluted with ether, filtered and the filtrate was distilled to give the title compound as a colourless oil (31.05 g) b.p. 154°-8°/0.15 mm. TLC silica, methanol/0.88 ammonia 80:1, Rf 0.2.
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Synthesis routes and methods II

Procedure details

First, 3-piperidinomethylphenol is synthesized from 3-hydroxybenzaldehyde and piperidine. The 3-piperidinomethylphenol is then reacted with 3-chloropropylamine to produce N-[3-(3-aminopropoxy)benzyl]piperidine, which is reacted with acetoxyacetyl chloride to obtain N-[3-(3-piperidinomethylphenoxy)propyl]hydroxyacetamide. Separately, tranexamic acid and carbobenzoxy chloride are reacted to produce N-carbobenzoxyaminomethylhexanecarboxy chloride. The two compounds thus obtained are then reacted first to afford N-{3-[3-(1-piperidinomethyl)phenoxy]propyl}-2-(N-carbobenzoxy-aminomethylhexanecarboxy)acetamide. This compound is then reduced into 2-(aminomethylcyclohexanecarboxy)-N-(3-[3-(piperidinomethyl)phenoxy]propyl}acetamide.
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Synthesis routes and methods III

Procedure details

3-Chloropropylamine hydrochloride (VI) (0.2 mol, 39 g) was dissolved into 3N sodium hydroxide solution (containing 10% sodium chloride) and extracted with 300 ml of benzene. The benzene layer was dried over anhydrous magnesium sulfate. Separately, 3-piperidinomethylphenol (V) (0.2 mol, 38.2 g), sodium hydroxide (0.25 mol, 10 g), 100 ml of dimethylsulfoxide, and 70 ml of benzene were charged to a flask equipped with a water quantitative measurement tube, and heated at 130° C. for 3 hours while stirring to remove water produced by the tube, followed by continued stirring for 2 hours at 140°-150° C. To the resulting reaction mixture was dropwise added said benzene solution of 3-chloropropylamine at 150° C. while stirring over 4 hours. The reaction mixture was allowed to stand still to cool to room temperature to separate deposited sodium chloride by filtration. The filtrate was concentrated under reduced pressure and vacuum distilled to obtain 42.7 g of N-[3-(3-aminopropoxy)benzyl] piperidine (VII) (yield: 86.0%). m.p. 148°-151° C./0.25 mmHg.
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39 g
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38.2 g
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Synthesis routes and methods IV

Procedure details

To a solution of 16.3 g of the N-[3-[3-(piperidinomethyl)phenoxy]propyl]phthalimide in 150 ml of methanol was added 2.3 g of hydrazine monohydrate, and the mixture was heated at 70° C. for 4 hours. The mixture was cooled, then the solvent was distilled off, 30 ml of 6N hydrochloric acid was added to the residue, and the mixture was heated at 60° C. for 15 minutes. The resulting mixture was cooled, the insolubles were then filtered off, the solution was made alkaline with potassium hydroxide and subjected to extraction with a mixture of ethyl acetate and diethyl ether (1:1), and the organic layer was dried over magnesium sulfate and thereafter distilled to remove the solvent, giving 8.3 g of pale yellow oily 3-[3-(1-piperidinomethyl)phenoxy]propylamine (yield 78% ).
Name
N-[3-[3-(piperidinomethyl)phenoxy]propyl]phthalimide
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16.3 g
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2.3 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Baumeister, D Erdmann, S Biselli… - …, 2015 - Wiley Online Library
A series of new piperidinomethylphenoxypropylamine‐type histamine H 2 receptor (H 2 R) antagonists with different substituted “urea equivalents” was synthesized and characterized …
D Erdmann - 2011 - epub.uni-regensburg.de
Histamine receptors, as typical aminergic G-protein coupled receptors (GPCRs), are subject of an extensive research project in our laboratory, aiming at receptor subtype (H1R, H2R, …
Number of citations: 9 epub.uni-regensburg.de

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